molecular formula C5H10O B086003 3-Methyl-3-buten-2-ol CAS No. 10473-14-0

3-Methyl-3-buten-2-ol

Cat. No. B086003
CAS RN: 10473-14-0
M. Wt: 86.13 g/mol
InChI Key: JEYLKNVLTAPJAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-3-buten-2-ol involves various methods, including the reduction of corresponding ketones or aldehydes, and reactions starting from methyl 2-hydroxy-3-butenoate. A key step in the synthesis is the isomerization of the C=C bond, which yields important intermediates for further transformations (Stach, Huggenberg, & Hesse, 1987).

Molecular Structure Analysis

The molecular structure of 3-Methyl-3-buten-2-ol has been investigated using high-level quantum chemistry calculations, revealing the geometries of reactants, intermediates, transition states, and products. These studies provide insights into the conformational preferences and electronic structure, which are crucial for understanding its reactivity and interactions (Zhang & Zhang, 2012).

Chemical Reactions and Properties

3-Methyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, photoionization, and reactions with atomic chlorine. These processes lead to the formation of several products, indicating the compound's reactivity towards different chemical agents. The reaction pathways and products have been detailed through both experimental and theoretical studies, highlighting the compound's role in atmospheric chemistry and potential in synthetic applications (Li et al., 2021).

Physical Properties Analysis

The physical properties of 3-Methyl-3-buten-2-ol, such as its heat capacity, enthalpy of vaporization, and vapor pressure, have been thoroughly investigated. These properties are critical for understanding the compound's behavior under different conditions and for its application in various fields (Zaitsau et al., 2015).

Scientific Research Applications

  • Catalysis and Chemical Engineering : The hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst was studied, revealing high selectivity to 2-methyl-3-buten-2-ol and initial activity. A kinetic model and selectivity study using a Langmuir–Hinshelwood mechanism were developed, demonstrating the catalyst's effectiveness in typical operating ranges of industrial reactors (Sergio Vernuccio et al., 2016).

  • Atmospheric Chemistry : Studies on the kinetics of reactions of unsaturated alcohols like 3-butene-2-ol and 2-methyl-3-butene-2-ol with atomic chlorine were conducted. These investigations provided insights into the temperature-dependent reactivity of these compounds in the atmosphere (Ana M. Rodríguez et al., 2007).

  • Biofuels and Microbial Production : Metabolic engineering for the high-yield production of isoprenoid-based C5 alcohols in E. coli was explored. This included the engineering of pathways for the production of 3-methyl-3-buten-1-ol and related compounds as potential biofuels (Kevin W. George et al., 2015).

  • Chemical Ionization Technique : A study investigated the reactions of H3O+, NO+, and O2+ with a series of unsaturated biogenic alcohols including 3-methyl-3-buten-1-ol. This research aids in understanding the application of chemical ionization techniques in identifying and quantifying isomers in mixtures of unsaturated alcohols (N. Schoon et al., 2007).

  • Environmental Implications : The observation of a C5 alcohol emission, specifically 2-methyl-3-buten-2-ol, in a North American pine forest highlighted its significant influence on local atmospheric chemistry and potential vegetative sources (P. Goldan et al., 1993).

  • Combustion and Anti-Knock Properties : An investigation into the anti-knock properties of biofuels produced from microorganism metabolism, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol, showed their potential as fuel additives for spark ignition engines (J. H. Mack et al., 2014).

Safety And Hazards

3-Methyl-3-buten-2-ol is flammable and harmful if inhaled. It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The vacuum ultraviolet (VUV) photochemistry of BVOCs like 3-Methyl-3-buten-2-ol is of great importance for atmospheric chemistry . The development of microbial strains for the production of isopentanol in both conventional and non-conventional hosts is a promising future direction .

properties

IUPAC Name

3-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYLKNVLTAPJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871205
Record name 3-Methyl-3-buten-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-buten-2-ol

CAS RN

10473-14-0
Record name 3-Methyl-3-buten-2-ol
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Record name 3-Methyl-3-buten-2-ol
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Record name 3-Methyl-3-buten-2-ol
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Record name 3-methyl-3-buten-2-ol
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Record name 3-METHYL-3-BUTEN-2-OL
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Synthesis routes and methods

Procedure details

A mixture of 1.0 g (14.3 mmol) of 2-methyl-2-butene and 500 mg. of photosensitizing resin in 150 ml of methanol was irradiated as described above. The volume of oxygen uptake was measured. To the solution was added sodium borohydride, and after 5 min. the solution was extracted with ether (20 ml.) The ether solution was analyzed by gas chromatography to give 3-methylbut-3-ene-2-ol and 2-methylbut-3-ene-2-ol, in a 50:50 ratio, within experimental error. The ratio of these two products is the same as that observed when rose bengal or methylene blue are dissolved in methanol. Hence the same intermediate, singlet oxygen is involved in both processes. Radical oxidation leads to different products.
Quantity
1 g
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reactant
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Quantity
150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
HC Knap, JA Schmidt, S Jørgensen - Atmospheric environment, 2016 - Elsevier
… 2-methyl-3-buten-1-ol (MBO231), 3-methyl-3-buten-2-ol (MBO332) and 3-methyl-3-buten-1-… 3-buten-1-ol, bottom left 3-methyl-3-buten-2-ol and bottom right is the 3-methyl-3-buten-1-ol. …
Number of citations: 13 www.sciencedirect.com
F Schäfer, J Schuster, B Würz, C Härtig… - Applied and …, 2012 - Am Soc Microbiol
… In addition, wild-type cells converted 3-methyl-2-butanol and 3-pentanol to the corresponding desaturation products 3-methyl-3-buten-2-ol and 1-penten-3-ol, respectively. The …
Number of citations: 12 journals.asm.org
M Kawai, T Masuda - Polymer Journal, 1981 - nature.com
… The highest specific rotation of poly(3-methyl-3-buten-2-ol) observed in the present study reached -- l84 , which was attained by the hydrosilylation in 1,4-dioxane at 30C for 7 days. …
Number of citations: 3 www.nature.com
CS Foote, RW Denny - Journal of the American Chemical Society, 1971 - ACS Publications
… The minor product, 2-phenyl-3-methyl-3-buten-2-ol (9), was collected after 15 min (rZ = … -3-buten-2-ol (9), 63% 2-(p-tolyl)-3methyl-3-buten-2-ol (7), 2% l-(p-tolyl)ethanol (identified by com…
Number of citations: 83 pubs.acs.org
R Dowbenko - Journal of the American Chemical Society, 1964 - ACS Publications
… In the first photochemical reaction, dimethylacrylophenone oxide (I) was observed to afford l-phenyl-3-methyl-3-buten-2-ol-l-one (II) in 64% yield. Similarly /raraj-dypnone oxide (Ilia) …
Number of citations: 47 pubs.acs.org
JJ Zwinselman, NMM Nibbering, NE Middlemiss… - International Journal of …, 1981 - Elsevier
The mechanisms of methyl loss from the molecular ions of three isomeric pentenols, 2-methyl-3-buten-2-ol (I), 3-penten-2-ol (II), and 3-methyl-3-buten-2-ol (III),.and the structures of the …
Number of citations: 41 www.sciencedirect.com
A Carpita, F Bonaccorsi, R Rossi - Tetrahedron letters, 1984 - Elsevier
Alkylation of the dianion of 3-methyl-3-buten-2-ol, followed by acetylation and palladium-catalyzed 1,2-elimination reaction of the so obtained methylvinylcarbinol acetates allows to …
Number of citations: 22 www.sciencedirect.com
RS Lenox - 1973 - search.proquest.com
… available allylic alcohols were obtainedfrom the following sources: allyl alcohol and trans-2-buten-l-ol(crotyl alcohol), Aldrich Chemical Co.; 3-buten-2-ol, 3-methyl-3-buten-2-ol, cis (95%…
Number of citations: 3 search.proquest.com
S Bouquillon, S Humbel, U Létinois-Halbes… - Journal of …, 2003 - Elsevier
… The use of this complex to catalyze either the 1,4-hydrogenation of (E)-2-benzyliden-1-tetralone or Heck reaction of phenyl iodide with 3-methyl-3-buten-2-ol led to a low enantiomeric …
Number of citations: 10 www.sciencedirect.com
B El Ali, H Alper - The Journal of Organic Chemistry, 1991 - ACS Publications
… 3-Methyl-3-buten-2-ol affords nearly equal amounts of cis- and trans-3,4-dimethyl-7butyrolactone, showing that the reaction has no stereochemical control. An exception to the …
Number of citations: 106 pubs.acs.org

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